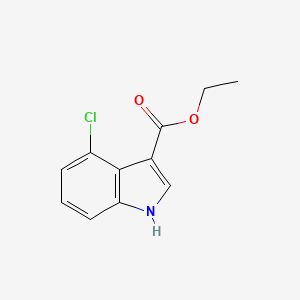

Ethyl 4-chloro-1H-indole-3-carboxylate

Description

Structural Significance of the Indole (B1671886) Nucleus in Heterocyclic Chemistry

The indole nucleus, a fused bicyclic structure comprising a benzene (B151609) ring and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comnih.gov Its structural significance is underscored by its widespread presence in a vast array of natural products and biologically active molecules. researchgate.netnih.gov Tryptophan, an essential amino acid, and serotonin, a crucial neurotransmitter, are prominent examples of naturally occurring indoles that play vital roles in biological systems. nih.gov

From a chemical perspective, the indole ring is an electron-rich aromatic system. The pyrrole portion of the nucleus is more susceptible to electrophilic substitution reactions compared to the benzene part, with the C-3 position being the most reactive site. nih.gov This inherent reactivity makes the indole scaffold a versatile building block for constructing more complex molecular architectures. numberanalytics.com In medicinal chemistry, the indole moiety is considered a "privileged scaffold" because its derivatives can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netijpsr.com The ability of the indole structure to mimic peptide bonds and participate in hydrogen bonding and hydrophobic interactions further enhances its importance in drug design. researchgate.net

Contextualization of Halogenated Indole Carboxylates as Synthetic Intermediates

The introduction of a halogen atom onto the indole carboxylate framework significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. Halogenated indole carboxylates are not merely derivatives but are highly valuable synthetic intermediates, serving as versatile precursors for a wide range of more complex target molecules. Marine organisms are a notable source of naturally occurring halogenated indoles, particularly bromo-derivatives, which display unique biological properties. nih.gov

In synthetic chemistry, the halogen substituent can act as a directing group or a reactive site for further functionalization. For instance, it can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This capability allows chemists to elaborate the indole core with diverse substituents, building molecular complexity in a controlled manner. Furthermore, halogenation can influence the acidity of the N-H proton and the reactivity of other positions on the ring system. researchgate.net The ester group, typically at the C-3 position, is also a key functional handle that can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing numerous pathways for derivatization. scirp.orgmdpi.com

Overview of Research Trajectories for Ethyl 4-chloro-1H-indole-3-carboxylate

This compound is a specific halogenated indole carboxylate that serves primarily as a building block in organic synthesis. Research involving this compound is centered on its utility as a precursor for more complex and potentially bioactive molecules. The presence of the chlorine atom at the C-4 position, the ester at C-3, and the reactive N-H group provides three distinct sites for chemical modification.

Current research trajectories for this compound and its close analogs can be summarized as follows:

Synthesis of Auxin Analogs: The parent acid, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a potent natural plant hormone (auxin) found in certain legumes. researchgate.netwikipedia.org Consequently, this compound is a logical precursor for synthesizing various esters and amides of 4-Cl-IAA to study their herbicidal and plant growth-regulating activities. researchgate.net

N-Functionalization: The indole nitrogen can be readily alkylated or arylated to introduce various substituents. nih.gov This modification is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) by altering the steric and electronic properties of the molecule.

Ester Group Manipulation: The ethyl carboxylate group can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines or alcohols to create libraries of amide or ester derivatives for biological screening. mdpi.com

Core Scaffold for Drug Discovery: The 4-chloroindole (B13527) skeleton itself is a valuable scaffold. The compound can be used in multi-step syntheses aimed at producing novel therapeutic agents where the 4-chloro-indole-3-yl moiety is a key pharmacophoric element.

The physical and chemical properties of this compound are foundational to its application in these synthetic routes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1009818-70-5 | alfa-chemistry.comamadischem.com |

| Molecular Formula | C₁₁H₁₀ClNO₂ | alfa-chemistry.comamadischem.com |

| Molecular Weight | 223.66 g/mol | amadischem.com |

| InChIKey | YPSJYWHNSKLBBW-UHFFFAOYSA-N | alfa-chemistry.comamadischem.com |

| SMILES | CCOC(=O)C1=CNC2=C1C(=CC=C2)Cl | alfa-chemistry.com |

Structure

3D Structure

Properties

CAS No. |

1009818-70-5 |

|---|---|

Molecular Formula |

C11H10ClNO2 |

Molecular Weight |

223.65 g/mol |

IUPAC Name |

ethyl 4-chloro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)7-6-13-9-5-3-4-8(12)10(7)9/h3-6,13H,2H2,1H3 |

InChI Key |

YPSJYWHNSKLBBW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CNC2=C1C(=CC=C2)Cl |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C(=CC=C2)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Ethyl 4 Chloro 1h Indole 3 Carboxylate

Mechanistic Pathways of Indole (B1671886) Ring Formation

The construction of the indole core itself can proceed through various mechanistic routes. For a molecule like ethyl 4-chloro-1H-indole-3-carboxylate, these pathways must account for the specific placement of the chloro and carboxylate substituents.

Electrophilic Aromatic Substitution Mechanisms in Indole Synthesis

One of the most classic and widely used methods for indole synthesis is the Fischer indole synthesis, which fundamentally relies on an intramolecular electrophilic aromatic substitution mechanism. wikipedia.orgthermofisher.comtestbook.com The reaction condenses a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org

To synthesize a 4-chloro-substituted indole, the process would begin with (3-chlorophenyl)hydrazine (B1595953). The general mechanism proceeds as follows:

Hydrazone Formation: The (3-chlorophenyl)hydrazine reacts with a suitable ketone or aldehyde, such as ethyl pyruvate (B1213749), to form a phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the atoms for the key bond-forming event. nih.gov

testbook.comtestbook.com-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, cyclic testbook.comtestbook.com-sigmatropic rearrangement, a type of pericyclic reaction. This step breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene (B151609) ring to produce a di-imine intermediate. wikipedia.orgnih.govuwindsor.ca This rearrangement is often the rate-determining step. nih.gov

Rearomatization and Cyclization: The intermediate quickly rearomatizes. The newly formed terminal imine is then attacked by the aniline (B41778) nitrogen in an intramolecular cyclization to form a five-membered aminoacetal ring. wikipedia.orgtestbook.com

Elimination: Under the acidic conditions, this intermediate eliminates a molecule of ammonia (B1221849) (NH3) to generate the final, energetically favorable aromatic indole ring. wikipedia.orgnih.gov

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. wikipedia.orgnih.gov The regiochemical outcome, i.e., the formation of the 4-chloro isomer, is dictated by the starting substituted phenylhydrazine.

Radical and Concerted Pathways for Cyclization Reactions

Beyond traditional electrophilic substitution, indole ring systems can be forged through radical and other concerted cyclization pathways. These methods often provide access to highly substituted indoles under milder conditions.

Radical Cyclization: Radical-based strategies can be employed to construct the indole or, more commonly, the indoline (B122111) (dihydroindole) precursor, which can then be oxidized. A typical approach involves the intramolecular cyclization of an aryl radical onto an adjacent alkene or alkyne. rsc.org For a precursor to this compound, a plausible radical cyclization might involve a starting material like an N-allyl-2,4-dihaloaniline derivative. The mechanism, often initiated by light or a radical initiator, proceeds via: rsc.org

Radical Generation: Homolytic cleavage of a weak bond (e.g., a C-I bond) on the aniline ring generates an aryl radical. rsc.org

Intramolecular Cyclization: The aryl radical undergoes a 5-exo-trig cyclization, attacking a pendant double bond to form a five-membered ring and a new alkyl radical. rsc.org

Propagation/Termination: The resulting radical can then be quenched (e.g., by abstracting a hydrogen atom from a donor like tributyltin hydride) to give the indoline product, or participate in further cascade reactions. researchgate.net

Concerted Cycloadditions: Pericyclic reactions, such as [3+2] cycloadditions, represent another class of concerted pathways. While not typically used to form the indole ring from acyclic precursors in one step, they are powerful for constructing fused ring systems onto an existing indole. Computational studies on related systems support a stepwise pathway involving initial C-C bond formation at the C3 position of the indole, followed by ring closure, which can be stabilized by solvents capable of hydrogen bonding. researchgate.net

Mechanistic Studies of C-H Functionalization at Indole Positions

Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical strategy for elaborating the indole core. The pyrrole (B145914) ring of indole is electron-rich and generally reactive towards electrophiles, particularly at the C3 position. bhu.ac.inic.ac.uk However, when the C3 position is occupied, as in this compound, attention turns to other positions like C2 and the benzenoid C4-C7 positions.

Insights into C3-H Activation Mechanisms

While the target molecule has a substituent at C3, understanding C3-H activation is foundational to indole chemistry. In many transition-metal-catalyzed reactions, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. bhu.ac.innih.gov Palladium-catalyzed reactions, for instance, often proceed through an electrophilic palladation at C3. beilstein-journals.org This generates a σ-alkylpalladium complex which can then undergo further reactions like reductive elimination or β-hydride elimination to yield the functionalized product. beilstein-journals.org For substrates like this compound, where C3 is blocked, this inherent reactivity forces functionalization to occur at other sites.

Factors Governing Regiochemical Control in Functionalization Reactions

Controlling the site of C-H functionalization on the indole ring is a significant challenge due to the multiple reactive C-H bonds. nih.gov The regiochemical outcome is governed by a combination of the indole's intrinsic electronic properties, steric effects, and, most powerfully, the influence of directing groups and external ligands.

For this compound, the ester at C3 can act as a directing group. In palladium-catalyzed C-H activation, the carbonyl oxygen of the ester can coordinate to the metal center, forming a metallacycle intermediate that directs functionalization to an adjacent position.

Vicinal Activation (C2): Coordination of the palladium catalyst to the C3-ester can facilitate the activation of the C2-H bond through the formation of a five-membered palladacycle. This is a common pathway for indoles with directing groups at C3. nih.gov

Remote Activation (C4): The C3-ester can also direct functionalization to the C4 position of the benzenoid ring. This involves the formation of a larger, less-favored six-membered metallacycle. This regioselectivity can be achieved under specific catalytic conditions. nih.gov

The choice of catalyst, ligands, and oxidants plays a critical role in switching the regioselectivity. For example, in the palladium-catalyzed oxidative Heck reaction of indoles, the use of different ligands can switch the outcome between C2 and C3 functionalization by altering the regioselectivity-determining step of the reaction. rsc.orgnih.govscispace.com Similarly, Yang and collaborators demonstrated that by using a removable pivaloyl directing group at C3, arylation could be selectively directed to either the C4 or C5 position by switching between palladium and copper catalysis. nih.gov

| Factor | Influence on Mechanism | Favored Position(s) | Example/Comment |

|---|---|---|---|

| Inherent Electronics | The pyrrole ring is π-excessive; C3 is the most nucleophilic site for electrophilic attack. | C3 >> C2 > C7 | Governs reactions without strong directing effects. bhu.ac.inic.ac.uk |

| Directing Group (DG) at N1 | Forms a chelation intermediate with the metal catalyst, directing activation to the proximal C2 or C7 positions. | C2 or C7 | An N-(2-pyridyl)sulfonyl group can selectively direct alkenylation to the C2 position. beilstein-journals.org |

| Directing Group (DG) at C3 | Coordinates with the metal catalyst to form a palladacycle, directing activation to C2 or C4. | C2 or C4 | An ester or aldehyde at C3 can direct arylation to C2 or C4 depending on conditions. nih.gov |

| Catalyst/Ligand System | Ligands can alter the steric and electronic environment of the metal center, switching the regioselectivity-determining step. | Variable (e.g., C2 vs. C3) | Sulfoxide-2-hydroxypyridine (SOHP) ligands can switch selectivity from C3 to C2 in Pd-catalyzed Heck reactions. rsc.orgnih.gov |

Characterization and Role of Transient Intermediates in Chemical Transformations

The mechanisms of both indole formation and functionalization involve a series of short-lived, transient intermediates that are often not directly observable but are critical to the reaction pathway. Their existence is typically inferred from kinetic studies, crossover experiments, and computational modeling.

In the Fischer indole synthesis , key transient species include the initial phenylhydrazone, its enamine tautomer, and the crucial di-imine intermediate formed after the testbook.comtestbook.com-sigmatropic rearrangement. wikipedia.org The subsequent cyclic aminoacetal is also a fleeting intermediate that rapidly eliminates ammonia to form the stable aromatic product. nih.gov

In palladium-catalyzed C-H functionalization , organometallic intermediates are central to the catalytic cycle. Key species include:

Palladacycles: These are stable, cyclic intermediates where the palladium atom is incorporated into a ring with atoms from the indole substrate. Their formation via concerted metalation-deprotonation is often the regioselectivity-determining step. nih.gov

High-Valent Palladium Species: The catalytic cycle often involves changes in the oxidation state of the palladium. For example, after the initial C-H activation (forming a Pd(II) species), oxidative addition of a coupling partner (like an aryl halide) can generate a transient Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate the active Pd(II) catalyst. nih.govacs.org

Alkylideneindolenine Intermediates: In some functionalization reactions, particularly those at the C3-position, reactive alkylideneindolenine intermediates can be formed by the elimination of a leaving group. These electrophilic species are then trapped by nucleophiles to give the final 3-substituted products. nih.gov

Identification of Unstable Indoline Cyclopropane (B1198618) Carboxylate Intermediates

The initial step in the transformation of the indole ring system into a quinoline (B57606) scaffold is the cyclopropanation across the C2–C3 double bond of the indole. nih.gov This reaction, often catalyzed by rhodium complexes, leads to the formation of a presumed indoline cyclopropane carboxylate intermediate. nih.gov This intermediate is characterized as being both unstable and non-isolatable under typical reaction conditions. nih.gov

The inherent instability is a critical feature of the reaction mechanism. It is postulated that the presence of the N-H group on the indole is necessary for the subsequent rearrangement to occur, as N-substituted indoles tend to form more stable cyclopropanation products that can be isolated. beilstein-journals.org The transient nature of the indoline cyclopropane intermediate means that it spontaneously undergoes further transformation without being directly observed or captured from the reaction mixture. nih.gov The proposed reaction pathway is supported by analogy to similar heterocyclic ring expansions where such labile intermediates are involved. beilstein-journals.org

Table 1: Key Components in the Formation of the Intermediate

| Reactant Class | Specific Compound Example | Catalyst | Intermediate Type | Stability |

| Indole Derivative | 3-Chloroindole | Rh₂(esp)₂ | Indoline halocyclopropyl ester | Unstable, Non-isolatable |

| Carbenoid Precursor | Ethyl halodiazoacetate (X-EDA) | Rh₂(esp)₂ | Indoline halocyclopropyl ester | Unstable, Non-isolatable |

Rearrangement Mechanisms Leading to Product Formation

Following its formation, the unstable indoline cyclopropane carboxylate intermediate undergoes a spontaneous rearrangement to yield the final quinoline product. nih.gov This transformation is a two-step process involving ring expansion and elimination. nih.gov

Table 2: Reaction Outcomes from Indole Derivatives

| Starting Indole | Reagent | Product | Reported Yield |

| 3-Chloroindole | Br-EDA | Ethyl 4-chloroquinoline-3-carboxylate | 52% |

| 3-Chloroindole | Cl-EDA | Ethyl 4-chloroquinoline-3-carboxylate | 50% |

| 3-Cl-6,7-difluoro-indole | X-EDA | Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | Not specified |

Data sourced from studies on cyclopropanation-ring expansion reactions of 3-chloroindoles. beilstein-journals.org

Chemical Transformations and Derivatization of Ethyl 4 Chloro 1h Indole 3 Carboxylate

Transformations at the Ester Moiety of Indole (B1671886) Carboxylates

The ester functional group at the C3 position of ethyl 4-chloro-1H-indole-3-carboxylate is a key site for initial structural modifications. The most common transformations involving this moiety are hydrolysis to the corresponding carboxylic acid and transesterification to other esters.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the ethyl ester to 4-chloro-1H-indole-3-carboxylic acid is a fundamental transformation that provides a precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives. This reaction can be achieved under both acidic and basic conditions.

Base-catalyzed hydrolysis (saponification) typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The general mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the ethoxide leaving group and the formation of the carboxylate anion, which is then protonated in the acidic workup.

Acid-catalyzed hydrolysis is a reversible process that involves heating the ester in the presence of an acid catalyst, such as dilute sulfuric acid or hydrochloric acid, in an excess of water. The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, ethanol (B145695) is eliminated, and the carboxylic acid is formed.

While specific studies on the hydrolysis of this compound are not extensively detailed in the provided search results, the general principles of ester hydrolysis are well-established and applicable to this compound. For instance, the synthesis of various indole-3-carboxylic acid derivatives often starts from the corresponding esters, implying a hydrolysis step. frontiersin.org

Table 1: General Conditions for Hydrolysis of Indole Esters

| Hydrolysis Type | Reagents | Typical Conditions | Product |

| Base-Catalyzed | NaOH or KOH in H₂O/alcohol | Reflux | 4-chloro-1H-indole-3-carboxylate salt |

| Acid-Catalyzed | H₂SO₄ or HCl in H₂O/dioxane | Reflux | 4-chloro-1H-indole-3-carboxylic acid |

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is useful for modifying the properties of the ester, such as its solubility or reactivity, and for introducing different functional groups into the molecule. The reaction is typically catalyzed by an acid or a base.

In a study on the functionalization of ethyl indol-2-carboxylate, it was observed that the use of sodium methoxide (B1231860) in methanol (B129727) led to transesterification to the corresponding methyl ester instead of the intended N-alkylation. mdpi.com This highlights the propensity of indole esters to undergo transesterification under basic conditions in the presence of an alcohol.

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. Base-catalyzed transesterification involves the generation of an alkoxide nucleophile from the new alcohol, which then attacks the ester carbonyl.

Table 2: Catalysts and Conditions for Transesterification of Indole Esters

| Catalyst Type | Catalyst Example | Alcohol | Conditions |

| Base | Sodium Methoxide | Methanol | Stirring/Reflux |

| Base | Sodium Ethoxide | Ethanol | Stirring/Reflux |

| Acid | Sulfuric Acid | Various Alcohols | Reflux |

Chemical Transformations Involving the Chloro Substituent at C4

The chlorine atom at the C4 position of the indole ring is a key handle for further functionalization of the benzene (B151609) portion of the molecule. This is primarily achieved through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

Nucleophilic aromatic substitution (SNAr) reactions on chloroindoles are generally challenging due to the electron-rich nature of the indole ring system. However, the presence of the electron-withdrawing carboxylate group at the C3 position can facilitate such reactions at the C4 position to some extent. SNAr reactions typically require strong nucleophiles and often harsh reaction conditions. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a versatile strategy for the derivatization of haloindoles. rsc.org The chloro substituent at the C4 position of this compound can serve as an electrophilic partner in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling involves the reaction of the chloroindole with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. While the reactivity of chloroarenes in Suzuki couplings is generally lower than that of the corresponding bromo or iodo derivatives, the use of specialized ligands can facilitate the coupling of aryl chlorides. libretexts.org

The Heck reaction couples the chloroindole with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a styrenyl-type substitution at the C4 position.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between the chloroindole and an amine. This provides a direct method for the synthesis of 4-aminoindole (B1269813) derivatives.

Although specific applications of these cross-coupling reactions to this compound were not found in the provided search results, the extensive literature on palladium-catalyzed reactions with chloro-substituted heterocycles suggests that these transformations are synthetically feasible. nih.govmdpi.com

Table 3: Potential Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst + base | 4-Aryl/heteroaryl indole |

| Heck | Alkene | Pd catalyst + base | 4-Alkenyl indole |

| Buchwald-Hartwig | Amine | Pd catalyst + base | 4-Amino indole |

Derivatization of the Indole Ring System

Beyond transformations at the ester and chloro substituents, the indole ring itself offers opportunities for further derivatization. The most common reactions involve the N-H of the pyrrole (B145914) ring and electrophilic substitution on the electron-rich pyrrole ring.

The nitrogen atom of the indole ring can be functionalized through N-alkylation or N-acylation . N-alkylation is typically achieved by treating the indole with a base, such as sodium hydride, to deprotonate the N-H, followed by the addition of an alkyl halide. rsc.org N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. beilstein-journals.org For example, ethyl 1H-indole-3-carboxylate has been successfully N-acetylated using acetic anhydride (B1165640) in pyridine (B92270). nih.gov

The indole nucleus is susceptible to electrophilic substitution , with the C2 position being a potential site for such reactions, although the C3 position is generally more reactive in unsubstituted indoles. The presence of the electron-withdrawing carboxylate group at C3 in the target molecule deactivates this position towards further electrophilic attack and may direct incoming electrophiles to other positions on the ring system. Friedel-Crafts acylation of N-protected indoles has been shown to occur at various positions depending on the directing group. researchgate.net

Table 4: Potential Derivatization Reactions of the Indole Ring

| Reaction Type | Reagents | Position of Derivatization | Product Type |

| N-Alkylation | Base (e.g., NaH), Alkyl halide | N1 | N-Alkyl indole |

| N-Acylation | Acyl chloride or Anhydride, Base | N1 | N-Acyl indole |

| Electrophilic Substitution | Electrophile (e.g., acyl chloride/Lewis acid) | C2 or Benzene Ring | Substituted indole |

Introduction of Additional Substituents at Various Ring Positions (e.g., C2, C5)

With the C3 position blocked by the carboxylate group, the C2 position becomes the most favorable site for electrophilic attack on the pyrrole ring. This is due to its proximity to the activating nitrogen atom. Reactions such as formylation and acylation, which typically occur at C3 in unsubstituted indoles, can be redirected to C2 in 3-substituted indoles.

One of the most effective methods for introducing a substituent at the C2 position is the Vilsmeier-Haack reaction. researchgate.netorgsyn.org Treatment of a 3-substituted indole with the Vilsmeier reagent (a complex of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide) generates an electrophilic iminium species that attacks the C2 position. Subsequent hydrolysis yields the 2-formyl derivative. For this compound, this reaction is expected to proceed with high regioselectivity to furnish Ethyl 4-chloro-2-formyl-1H-indole-3-carboxylate. researchgate.net

Table 1: Vilsmeier-Haack Formylation at the C2 Position

| Starting Material | Reagents | Product | Position of Substitution |

|---|---|---|---|

| This compound | POCl₃, DMF | Ethyl 4-chloro-2-formyl-1H-indole-3-carboxylate | C2 |

Substitution on the benzene ring is less common due to the deactivating effects of both the chloro and carboxylate groups. However, under forcing conditions, electrophilic substitution could potentially occur at the C6 position, which is para to the nitrogen atom and ortho to the chloro group, although this would require overcoming significant electronic deactivation.

Formation of Fused Heterocyclic Systems from Indole Carboxylates

The functional groups of this compound serve as handles for the construction of more complex, fused heterocyclic architectures. Through multi-step sequences, the indole core can be annulated to form quinoline (B57606), pyran, and imidazole (B134444) ring systems.

A powerful method for converting indoles into quinolines involves a rhodium-catalyzed cyclopropanation followed by a ring-expansion sequence. While not directly demonstrated on this compound, the reaction of indoles with ethyl halodiazoacetates in the presence of a Rh(II) catalyst provides a viable synthetic route. The proposed mechanism involves the formation of a rhodium carbene, which reacts with the indole C2-C3 double bond to form a transient cyclopropane (B1198618) intermediate. This strained three-membered ring then undergoes ring-opening and elimination, expanding the six-membered benzene ring of the indole into the pyridine ring of a quinoline system. Applying this logic, this compound would be expected to yield a highly substituted ethyl quinoline-3-carboxylate derivative.

The synthesis of pyranoindoles from this compound typically requires a preliminary reduction step. The ethyl ester at the C3 position can be selectively reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgambeed.com This transformation yields 2-(4-chloro-1H-indol-3-yl)ethanol, a tryptophol (B1683683) derivative, which is a key precursor for the synthesis of pyrano[3,4-b]indoles.

This tryptophol intermediate can then undergo an oxa-Pictet–Spengler reaction. derpharmachemica.com In this acid-catalyzed cyclization, the tryptophol is condensed with an aldehyde or ketone. The hydroxyl group of the tryptophol side chain attacks the electrophilic carbonyl carbon, and subsequent cyclization onto the nucleophilic C2 position of the indole ring forms the pyran ring. This two-step sequence provides a regioselective route to tetrahydropyrano[3,4-b]indole systems.

Table 2: Two-Step Synthesis of Pyranoindole Derivatives

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1. Reduction | This compound | 1. LiAlH₄ 2. Aqueous workup | (4-chloro-1H-indol-3-yl)methanol |

| 2. Cyclization (Oxa-Pictet-Spengler) | (4-chloro-1H-indol-3-yl)methanol | Aldehyde/Ketone (e.g., Acetone), Acid catalyst (e.g., TFA) | Substituted 6-chloro-2,3,4,9-tetrahydro-1H-pyrano[3,4-b]indole |

The construction of an imidazo[1,2-a]indole fused system requires the introduction of a nitrogen-containing substituent at the C2 position. The key precursor for this transformation is Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate. nih.gov The synthesis of this intermediate can be achieved through regioselective amination of the indole C2 position, a reaction that has been accomplished using various iodine-mediated or transition-metal-catalyzed methods on related indole substrates. arkat-usa.orgrsc.orgrsc.org

Once the 2-aminoindole derivative is obtained, it can be condensed with an α-haloketone. The reaction proceeds via nucleophilic attack of the C2-amino group on the electrophilic carbon of the α-haloketone, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration, where the newly introduced nitrogen attacks the C3-ester carbonyl, to form the fused imidazole ring, yielding a substituted ethyl imidazo[1,2-a]indole-3-carboxylate.

Table 3: General Strategy for Imidazoindole Synthesis

| Step | Reactant | General Transformation | Product |

|---|---|---|---|

| 1. Amination | This compound | Introduction of an amino group at C2 | Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate |

| 2. Annulation | Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | Reaction with an α-haloketone followed by cyclization | Substituted Ethyl Imidazo[1,2-a]indole-3-carboxylate |

Strategies for Regioselective Derivatization on the Indole Scaffold

The regioselective derivatization of this compound is dictated by the electronic properties of its substituents. The primary strategies for achieving regioselectivity involve either leveraging the inherent reactivity of the indole nucleus or transforming existing functional groups to enable new reaction pathways.

Exploiting Inherent Pyrrole Ring Reactivity: The pyrrole ring is significantly more electron-rich than the benzene ring. With the C3 position blocked by an electron-withdrawing group, the C2 position becomes the most nucleophilic center. This inherent reactivity is exploited in electrophilic substitution reactions like the Vilsmeier-Haack formylation, which predictably functionalizes the C2 position. This strategy allows for the direct and regioselective introduction of carbon-based substituents onto the heterocyclic portion of the molecule.

Functional Group Interconversion: The ethyl carboxylate group at C3 is not merely a blocking group but a versatile functional handle. Its reduction to a hydroxymethyl group, as seen in the synthesis of pyranoindoles, completely alters the reactivity of the molecule. derpharmachemica.comresearchgate.net This transformation converts an electron-withdrawing group into a nucleophilic handle suitable for cyclization reactions, thereby providing a regioselective pathway to fused systems that would be inaccessible from the starting material directly.

Directed C-H Functionalization: Modern synthetic methods allow for the direct amination of the C2 C-H bond. rsc.org These reactions, often mediated by transition metals or reagents like iodine, provide a direct route to 2-aminoindole precursors. This strategy is highly regioselective, targeting the C-H bond activated by the adjacent nitrogen atom, and serves as the gateway to nitrogen-containing fused systems like imidazoindoles.

By combining these strategies—directing electrophiles to C2, transforming the C3-ester, and functionalizing the C2-H bond—chemists can achieve a high degree of control over the derivatization of the this compound scaffold, enabling the rational design and synthesis of a wide array of complex heterocyclic structures.

Theoretical and Computational Studies on Ethyl 4 Chloro 1h Indole 3 Carboxylate and Its Derivatives

Electronic Structure Analysis of Indole (B1671886) Carboxylates

The arrangement of electrons within a molecule dictates its physical and chemical properties. For indole carboxylates, electronic structure analysis reveals how substituents on the indole core influence its stability, reactivity, and intermolecular interactions.

According to frontier molecular orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wuxibiology.com A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and less stable. wuxibiology.comresearchgate.net

For indole derivatives, the HOMO-LUMO gap is significantly influenced by the nature and position of substituents on the indole ring. chemrxiv.org Electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO, generally leading to a smaller energy gap and increased reactivity.

In the case of Ethyl 4-chloro-1H-indole-3-carboxylate, both the 4-chloro and the 3-ethyl carboxylate groups are electron-withdrawing. These substituents are expected to lower the energies of both the HOMO and LUMO compared to the parent indole molecule. The precise effect on the energy gap depends on the relative stabilization of each orbital. Computational studies on related substituted indoles show that such substitutions can modulate the electronic properties and, consequently, the reactivity. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Indole | -5.65 | -0.35 | 5.30 |

| 5-Chloroindole | -5.80 | -0.60 | 5.20 |

| Ethyl 1H-indole-3-carboxylate | -5.95 | -0.85 | 5.10 |

| This compound (Predicted Trend) | Lowered | Lowered | Modulated |

Note: The values in the table are illustrative and based on general trends observed in computational studies of indole derivatives. Actual values depend on the level of theory and basis set used in the calculation.

The distribution of electron density within a molecule is non-uniform and plays a crucial role in determining its reactive sites. Computational methods, such as Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) mapping, are used to quantify the partial atomic charges and visualize electron-rich and electron-poor regions. nih.gov

For the parent indole ring, the C3 position is inherently electron-rich and is the most reactive site for electrophilic substitution. pageplace.debhu.ac.in However, the introduction of substituents dramatically alters this charge distribution. In this compound, the ethyl carboxylate group at the C3 position is a strong electron-withdrawing group. This significantly reduces the nucleophilicity of the C3 carbon, deactivating it towards traditional electrophilic attack. researchgate.net

Furthermore, the chlorine atom at the C4 position also exerts an electron-withdrawing inductive effect, reducing the electron density on the benzene (B151609) portion of the indole ring. The MEP map for such a molecule would likely show negative potential (electron-rich regions) concentrated around the oxygen atoms of the carboxylate group and a less negative potential on the pyrrole (B145914) ring compared to unsubstituted indole. This redistribution of charge dictates that reactions may occur at different sites or via different mechanisms than those observed for simple indoles. For example, the electron-deficient nature of the ring system could make it susceptible to nucleophilic aromatic substitution under certain conditions.

| Atom | Partial Charge in Indole (e) | Predicted Change in this compound |

|---|---|---|

| N1 | -0.45 | Less negative due to withdrawing groups |

| C2 | +0.10 | More positive due to adjacent C3-substituent |

| C3 | -0.35 | Significantly more positive (less negative) due to carboxylate group |

| C4 | -0.10 | More positive due to chloro substituent |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for investigating the detailed mechanisms of chemical reactions. acs.org These methods allow for the mapping of the potential energy surface of a reaction, identifying key structures like intermediates and transition states. figshare.com

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. It is a saddle point on the potential energy surface with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For reactions involving indole derivatives, such as cycloadditions, substitutions, or functional group transformations, computational chemists can model the geometry and energy of the transition states. frontiersin.orgacs.org Characterizing the TS provides critical information about the reaction's activation energy (the energy barrier that must be overcome) and the specific atomic motions involved in bond breaking and bond formation. For instance, in a transition-metal-catalyzed C-H functionalization reaction, calculations can elucidate the structure of the key organometallic intermediate and the subsequent rate-limiting transition state. mdpi.comrsc.org

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net This profile provides a visual representation of the energy changes that occur throughout the reaction, offering a step-by-step mechanistic picture.

The profile helps to:

Distinguish between competing pathways: When multiple reaction pathways are possible, comparing their respective energy profiles can predict which product is likely to be favored kinetically or thermodynamically.

For a complex molecule like this compound, theoretical energy profiles could be used to predict the regioselectivity of a reaction or to understand why certain experimental conditions favor one product over another.

| Component | Description | Information Gained |

|---|---|---|

| Reactants (R) | The starting materials of the reaction. | Baseline energy level. |

| Transition State (TS) | The highest energy point between two minima. | Activation Energy (Ea = E(TS) - E(R)); determines reaction rate. |

| Intermediate (I) | A local minimum on the reaction pathway. | Represents a stable but transient species formed during the reaction. |

| Products (P) | The final materials formed. | Reaction Energy (ΔErxn = E(P) - E(R)); determines thermodynamics. |

Theoretical Models for Structure-Reactivity Relationships

Theoretical models aim to establish quantitative structure-activity relationships (QSAR) or structure-reactivity relationships (QSRR). These models correlate computed molecular descriptors with experimentally observed properties, such as reaction rates or biological activity. nih.govresearchgate.net

For a series of indole derivatives, various quantum chemical descriptors can be calculated:

Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, partial atomic charges, dipole moment, and molecular electrostatic potential. pku.edu.cn

Global Reactivity Descriptors: Hardness, softness, chemical potential, and electrophilicity index, which are derived from the HOMO and LUMO energies.

By performing these calculations for a range of indole carboxylates with different substituents, it is possible to build a model that predicts the reactivity of a new compound, such as this compound. For example, a strong correlation might be found between the calculated energy of the HOMO and the rate of an oxidation reaction. rsc.org Such models are invaluable for medicinal chemistry and materials science, as they enable the in silico design of molecules with tailored properties, reducing the need for extensive trial-and-error synthesis and testing. nih.govlimef.com The established importance of the indole scaffold in pharmacologically active molecules makes these theoretical predictions particularly valuable for drug discovery efforts. nih.gov

Computational Assessment of Substituent Effects on Chemical Reactivitynih.gov

The chemical reactivity of an aromatic system is significantly influenced by the nature and position of its substituents. In this compound, the chloro group at the C4-position and the carboxylate group at the C3-position electronically modify the indole ring, thereby dictating its behavior in chemical reactions. Computational studies can quantify these effects by calculating a variety of molecular properties and electronic descriptors.

DFT calculations are commonly employed to determine the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's stability and reactivity. Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the chloro group, indicating sites susceptible to electrophilic attack.

Table 1: Representative Calculated Reactivity Descriptors for a Substituted Indole Derivative (Conceptual Data)

| Parameter | Value | Implication |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.4 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 3.64 eV | Electrophilic nature of the molecule |

Prediction of Regioselectivity and Chemoselectivity in Synthetic Pathwaysmodgraph.co.uknih.gov

A significant challenge in the synthesis of complex molecules is controlling the regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts). Computational models are invaluable for predicting the outcomes of synthetic reactions involving this compound.

For electrophilic aromatic substitution, a common reaction for indole rings, theoretical models can predict the most probable site of attack. The indole nucleus is generally electron-rich, but the substituents on this compound modify this reactivity. The C3 position is blocked by the ethyl carboxylate group. While indoles typically undergo electrophilic attack at C3, its occupation shifts reactivity to other positions. Computational analysis, through methods like calculating Fukui functions or modeling the transition states for electrophilic attack at each available position (C2, C5, C6, C7), can determine the most energetically favorable pathway. The chloro group at C4 is a deactivating, ortho-, para-director, which would influence substitution at the C5 and C7 positions. DFT calculations of the reaction energy barriers can provide a quantitative prediction of the major product isomer.

For instance, in a nitration reaction, computational models would calculate the activation energy for the addition of a nitronium ion (NO₂⁺) to each available carbon on the benzene portion of the indole ring. The position with the lowest activation energy barrier would be the predicted major product.

Chemoselectivity can also be addressed. If a reaction could potentially occur at the N-H bond of the indole, the chloro group, or the ester, computational models can help determine the most likely outcome. By calculating the activation energies for each possible reaction pathway, chemists can anticipate which functional group will be the most reactive under specific conditions.

Table 2: Predicted Regioselectivity for Electrophilic Attack on this compound (Conceptual Data)

| Position of Attack | Calculated Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |

| C2 | 18.5 | Minor |

| C5 | 15.2 | Minor |

| C6 | 12.8 | Major |

| C7 | 16.1 | Minor |

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR)researchgate.net

Computational chemistry is widely used to predict the spectroscopic properties of molecules, which serves as a crucial tool for structure verification and analysis. DFT methods can calculate NMR chemical shifts and IR vibrational frequencies with a high degree of accuracy.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the isotropic magnetic shielding tensors of atomic nuclei. These calculated shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). By comparing the computationally predicted ¹H and ¹³C NMR spectra with experimental data, researchers can confirm the molecular structure of this compound and its derivatives. This is particularly useful for assigning specific peaks in a complex spectrum to the correct atoms in the molecule. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.govresearchgate.net

In the realm of Infrared (IR) spectroscopy, DFT calculations can compute the harmonic vibrational frequencies of a molecule. mdpi.com These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental IR spectra. researchgate.net This allows for the confident assignment of observed absorption bands to specific molecular motions. For this compound, this would include identifying the characteristic frequencies for the N-H stretch, the C=O stretch of the ester, C-Cl stretch, and various vibrations of the aromatic ring.

Table 3: Representative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for an Indole Derivative (Conceptual Data)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C2 | 125.1 | 124.8 |

| C3 | 108.9 | 109.2 |

| C3a | 128.0 | 127.6 |

| C4 | 118.5 | 118.3 |

| C5 | 122.3 | 122.0 |

| C6 | 121.5 | 121.1 |

| C7 | 112.9 | 112.5 |

| C7a | 137.2 | 136.9 |

| C=O | 165.8 | 165.4 |

Table 4: Representative Calculated IR Frequencies and Assignments for this compound (Conceptual Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3445 |

| Aromatic C-H Stretch | 3120 | 3115 |

| Aliphatic C-H Stretch | 2985 | 2980 |

| C=O Stretch (Ester) | 1690 | 1685 |

| C=C Aromatic Stretch | 1580 | 1575 |

| C-N Stretch | 1345 | 1340 |

| C-Cl Stretch | 750 | 745 |

Applications of Ethyl 4 Chloro 1h Indole 3 Carboxylate in Advanced Organic Synthesis

Ethyl 4-chloro-1H-indole-3-carboxylate as a Versatile Building Block

The utility of this compound as a versatile building block stems from the reactivity of its constituent functional groups: the indole (B1671886) nitrogen (N-H), the electron-deficient pyrrole (B145914) ring, the chloro-substituted benzene (B151609) ring, and the ethyl carboxylate moiety. Each of these sites can be selectively targeted for chemical modification, allowing for the introduction of a wide range of substituents and the construction of more elaborate molecular frameworks. The electron-withdrawing nature of the ethyl carboxylate group at the C3 position influences the reactivity of the indole ring, making it a key precursor for various synthetic transformations.

The indole nucleus is a fundamental component of numerous biologically active natural products and synthetic pharmaceuticals. This compound serves as a strategic starting material for the synthesis of complex indole-based molecular architectures. The chloro substituent can be utilized in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the fusion of the indole core with other cyclic or acyclic systems, leading to the formation of intricate polycyclic structures.

Furthermore, the indole nitrogen can be alkylated or acylated to introduce a variety of side chains, which can then be further functionalized. The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other transformations. These strategic modifications of this compound enable the assembly of complex molecules with potential applications in medicinal chemistry and materials science. For instance, the synthesis of fused indole systems like oxazino[4,3-a]indoles has been achieved from ethyl 1H-indole-2-carboxylates, and similar strategies could be envisioned for the 3-carboxylate isomer.

A significant application of this compound lies in its use as a precursor for the synthesis of polysubstituted indoles. The existing chloro and ethyl carboxylate groups provide a foundation for the introduction of additional substituents at various positions of the indole ring. For example, a general and scalable synthesis of polysubstituted indoles bearing an electron-withdrawing group at the C-3 position has been reported. nih.gov In this protocol, the synthesis of Mthis compound, a close analogue of the ethyl ester, was achieved in a 44% yield. nih.gov

The reaction proceeds via a arkat-usa.orgarkat-usa.org-sigmatropic rearrangement of N-oxyenamines, generated from the corresponding N-arylhydroxylamines and conjugated terminal alkynes, catalyzed by DABCO. nih.gov This method allows for the construction of the indole nucleus with a pre-installed chloro substituent at the 4-position and an ester group at the 3-position. The resulting polysubstituted indole can then be further modified to generate a library of analogues with diverse substitution patterns.

| Starting Material | Reagents | Catalyst | Product | Yield |

|---|---|---|---|---|

| N-(2-chlorophenyl)hydroxylamine | Methyl propiolate | DABCO | Mthis compound | 44% |

Role in the Development and Evaluation of Synthetic Methodologies

Substituted indoles like this compound can play a crucial role in the development and evaluation of new synthetic methodologies. The presence of multiple, distinct functional groups allows for the assessment of the chemoselectivity and efficiency of novel catalytic systems and reaction conditions.

While no specific inclusion of this compound in an "informer compound library" has been documented in the reviewed literature, its structural features make it an ideal candidate for such a role. Informer libraries are collections of structurally diverse and functionally rich small molecules used to rapidly assess the scope and limitations of a new chemical transformation.

A compound like this compound would be a valuable component of such a library due to the presence of:

A nucleophilic N-H group.

An electron-rich aromatic ring system susceptible to electrophilic attack.

A C-Cl bond that can participate in cross-coupling reactions.

An ester functionality that can be sensitive to certain reaction conditions.

By subjecting this compound to a new reaction, chemists can quickly gather information about the reaction's functional group tolerance and potential for side reactions.

Similarly, this compound can serve as a valuable substrate in platforms for the development of new catalytic methods. For instance, in the development of a new cross-coupling catalyst, this indole derivative could be used to test the catalyst's efficacy in forming a C-C bond at the 4-position. The outcome of the reaction would provide insights into the catalyst's activity, selectivity, and tolerance of the indole nucleus and the ester functionality. The development of novel methods for the synthesis of substituted indoles often relies on the use of well-defined substrates to benchmark the performance of new catalysts and reagents.

Advanced Spectroscopic and Chromatographic Methods for Research and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including indole (B1671886) derivatives like ethyl 4-chloro-1H-indole-3-carboxylate. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure determination and the monitoring of reaction progression.

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms within a molecule. For indole derivatives, the ¹H-NMR spectrum reveals characteristic signals for the aromatic protons on the indole ring, the N-H proton, and the protons of the ethyl ester group.

In a typical ¹H-NMR spectrum of an indole-3-carboxylate (B1236618), the N-H proton of the indole ring usually appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The aromatic protons will exhibit complex splitting patterns in the range of 7.0-8.0 ppm, with their specific chemical shifts and coupling constants being influenced by the position of the chloro substituent. The proton at the C2 position of the indole ring typically appears as a singlet or a narrow multiplet. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, typically in the upfield region of the spectrum.

The progress of reactions involving indole derivatives can be effectively monitored by ¹H-NMR. For instance, during the synthesis of this compound, the disappearance of signals corresponding to the starting materials and the concurrent appearance of the characteristic peaks of the product can be tracked over time to determine the reaction's endpoint and to identify any intermediates or byproducts.

Table 1: Predicted ¹H-NMR Data for this compound This data is predicted based on the analysis of similar indole derivatives.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | > 8.0 | br s | - |

| H-2 | ~7.8 | s | - |

| Aromatic-H | 7.0 - 7.5 | m | - |

| -OCH₂CH₃ | ~4.3 | q | ~7.1 |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 |

| br s = broad singlet, s = singlet, m = multiplet, q = quartet, t = triplet |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of this compound, distinct signals are expected for each of the 11 carbon atoms.

The carbonyl carbon of the ester group is typically observed in the downfield region, around 165 ppm. The aromatic carbons of the indole ring will appear in the range of 110-140 ppm. The chemical shift of the carbon atom bonded to the chlorine atom (C4) will be influenced by the electronegativity of the halogen. The carbons of the ethyl group will resonate at higher field strengths, with the methylene carbon appearing around 60 ppm and the methyl carbon around 14 ppm.

Like ¹H-NMR, ¹³C-NMR is a powerful tool for monitoring reactions, providing complementary information about changes in the carbon framework of the molecule as the reaction proceeds.

Table 2: Predicted ¹³C-NMR Data for this compound This data is predicted based on the analysis of similar indole derivatives.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| Aromatic-C | 110 - 140 |

| -OCH₂CH₃ | ~60 |

| -OCH₂CH₃ | ~14 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is also invaluable for analyzing complex mixtures and monitoring reaction pathways.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule. For this compound (C₁₁H₁₀ClNO₂), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its identity with a high degree of confidence. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be observed in the mass spectrum as two peaks separated by two mass units.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is exceptionally useful for analyzing complex reaction mixtures, allowing for the separation, identification, and quantification of starting materials, intermediates, products, and byproducts. In the synthesis of this compound, LC-MS can be used to monitor the consumption of reactants and the formation of the desired product in real-time, providing crucial data for reaction optimization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A prominent absorption band is expected for the N-H stretching vibration of the indole ring, typically appearing in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group will give rise to a strong, sharp peak around 1700-1730 cm⁻¹. The C-O stretching of the ester will be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound This data is predicted based on the analysis of similar indole derivatives.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Indole) | 3300 - 3500 |

| C-H Stretch (Aromatic) | > 3000 |

| C=O Stretch (Ester) | 1700 - 1730 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ester) | 1200 - 1300 |

| C-Cl Stretch | 600 - 800 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable in the synthesis and analysis of this compound, providing essential tools for monitoring reaction progress, isolating the final product, and assessing its purity. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of chemical reactions involving indole derivatives. libretexts.orgnih.gov It allows chemists to track the consumption of starting materials and the formation of products over time, helping to determine the reaction's endpoint. nih.gov

In the synthesis of related heterocyclic compounds like ethyl 4-chloroquinoline-3-carboxylate, TLC is a standard monitoring tool. beilstein-journals.org For instance, the progress of alcoholysis reactions can be judged by TLC until the starting material is fully consumed. beilstein-journals.org The separation is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel coated on a plate) and the mobile phase (an eluent). The choice of eluent is critical for achieving good separation. For indole carboxylate derivatives, mixtures of non-polar and polar solvents are common.

A typical procedure involves spotting a small amount of the reaction mixture onto a TLC plate and developing it in a chamber containing a suitable solvent system. The separated spots are then visualized, often under UV light. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given system and helps in identifying the product versus the reactants.

Table 1: Example TLC Conditions for a Structurally Related Compound

| Parameter | Description | Reference |

|---|---|---|

| Analyte | Ethyl 4-chloroquinoline-3-carboxylate | beilstein-journals.org |

| Stationary Phase | Silica gel plates | beilstein-journals.org |

| Mobile Phase (Eluent) | Ethyl acetate:Dichloromethane:Hexane (1:8:1) | beilstein-journals.org |

| Rf Value (Substrate) | 0.42 | beilstein-journals.org |

| Rf Value (Product) | 0.0 (baseline) | beilstein-journals.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It offers significantly higher resolution and sensitivity than TLC. For indole-3-carboxylate derivatives and related compounds, reverse-phase HPLC (RP-HPLC) is the most common mode used. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov

The technique is used for purity assessment of final products and for the quantitative analysis of various indole compounds in complex matrices. mdpi.comresearchgate.net For example, a method for analyzing Ethyl 4-chloro-3-oxobutanoate, a related compound, uses a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The separation of multiple indole derivatives, including various indole carboxylic acid isomers, can be achieved in a single analytical run using a gradient elution program, where the composition of the mobile phase is changed over time to optimize separation. nih.govmdpi.com

Table 2: Representative HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Stationary Phase | C8 or C18 column | nih.govsielc.com |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with acidifiers like formic or phosphoric acid) | sielc.comnih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min | nih.govrsc.org |

| Detection | UV detector (e.g., at 270 nm or 280 nm) or Fluorimetric detector (λex = 280 nm / λem = 350 nm) | nih.govnih.govrsc.org |

| Application | Purity assessment, quantification, separation of isomers | mdpi.comrsc.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than traditional HPLC systems. mdpi.com This results in dramatically increased resolution, sensitivity, and speed of analysis. A separation that might take 30 minutes on an HPLC system can often be completed in a few minutes using UPLC, without sacrificing resolution.

UPLC is particularly advantageous for the analysis of complex mixtures and for high-throughput screening. In the context of this compound research, UPLC can be used for precise purity determination and for monitoring complex reactions where multiple intermediates or byproducts may be present. lookchem.com The analysis of various indole derivatives in biological or environmental samples has been successfully performed using UPLC coupled with mass spectrometry (UPLC/MS), which provides both chromatographic separation and structural information. nih.gov The fundamental principles of separation are the same as in HPLC, and methods can often be transferred between the two platforms, with UPLC offering faster run times. sielc.com

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For novel compounds like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal for unambiguous structural confirmation.

While the specific crystal structure for this compound is not publicly available, data from closely related indole derivatives and other chloro-substituted heterocyclic carboxylates demonstrate the power of this technique. researchgate.netresearchgate.netnih.gov For instance, the crystal structure of a complex derivative containing a 4-chloro-1-methyl-1H-indole moiety has been solved, confirming the geometry of the chloro-indole core. researchgate.net Similarly, the structures of ethyl 4-chloro-7-iodoquinoline-3-carboxylate and ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate have been determined, providing insights into the solid-state conformation and intermolecular interactions of related systems. researchgate.netnih.gov

Table 3: Illustrative Crystallographic Data from Related Heterocyclic Structures

| Parameter | Ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-indole-2-carbonyl)... researchgate.net | 4-(Substituted)-1,2,4-triazolo[...]indole mdpi.com | Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate nih.gov |

|---|---|---|---|

| Formula | C27H25Cl2NO4 | - | C8H9NO3 |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P21/n | P-1 | P21/c |

| a (Å) | 18.9834(7) | 5.9308(2) | 6.4973 (2) |

| b (Å) | 8.5683(3) | 10.9695(3) | 11.5323 (4) |

| c (Å) | 30.4308(12) | 14.7966(4) | 7.9011 (3) |

| **β (°) ** | 93.832(1) | 98.6180(10) | 92.115 (3) |

| Volume (Å3) | 4938.7(3) | 900.07(5) | 591.24 (4) |

This crystallographic information is crucial for understanding the molecule's intrinsic properties and how it interacts with its environment in the solid state.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-chloro-1H-indole-3-carboxylate, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of 4-chloro-1H-indole-3-carboxylic acid using ethanol under acid catalysis. Alternative routes include regioselective electrophilic substitution on indole precursors, where chloro and ester groups are introduced sequentially. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) can functionalize indole scaffolds, as seen in analogous brominated indole derivatives . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Purity validation requires HPLC (≥95% by reversed-phase methods) and NMR spectroscopy (e.g., verifying absence of residual solvents or unreacted intermediates) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- 1H/13C NMR : The indole NH proton (δ ~10-12 ppm) and ester carbonyl (δ ~165-170 ppm in 13C) are diagnostic. Chlorine at C4 deshields adjacent protons, causing distinct splitting patterns in aromatic regions.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 239.04 for C11H10ClNO2). Fragmentation patterns help identify the ester and chloro substituents .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and indole N-H (~3400 cm⁻¹) validate functional groups.

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Based on structurally similar indole esters, this compound may exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Waste must be segregated and disposed via licensed hazardous waste handlers .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the indole core be addressed?

- Methodological Answer : The C3 ester and C4 chlorine groups influence electrophilic substitution patterns. For example, chlorination at C4 is directed by the electron-withdrawing ester group at C3, which deactivates the indole ring. To introduce additional substituents (e.g., at C5 or C7), leverage Friedel-Crafts acylation or transition-metal-catalyzed C-H activation. Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. What challenges arise in solving the crystal structure of this compound, and how can they be mitigated?

- Methodological Answer : Indole derivatives often form twinned crystals or exhibit disorder due to flexible substituents. For this compound, collect high-resolution X-ray data (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters of the ester group. Graph-set analysis (R²₂(8) motifs) identifies hydrogen-bonding networks stabilizing the lattice .

Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Methodological Answer : Contradictions between NMR integration ratios and MS molecular ions may arise from impurities or tautomerism. For example, keto-enol tautomerism in indole esters can shift NMR peaks. Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. If MS shows unexpected adducts (e.g., sodium or solvent clusters), repeat analysis in negative-ion mode or with alternative ionization sources (APCI) .

Q. What computational approaches are suitable for predicting the compound’s reactivity or biological activity?

- Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., kinases or GPCRs). DFT calculations (Gaussian 16) optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. QSAR models trained on indole derivatives predict pharmacokinetic properties (logP, bioavailability) using descriptors like polar surface area and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.